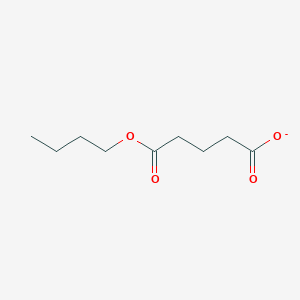
1,5-Bis(aziridin-1-yl)pentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(aziridin-1-yl)pentane-1,5-diol is a chemical compound characterized by the presence of two aziridine rings attached to a pentane backbone with hydroxyl groups at both ends. Aziridines are three-membered nitrogen-containing rings known for their high reactivity, making this compound particularly interesting for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(aziridin-1-yl)pentane-1,5-diol typically involves the reaction of a diol with aziridine under specific conditions. One common method includes the use of a pentane-1,5-diol as the starting material, which is then reacted with aziridine in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(aziridin-1-yl)pentane-1,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aziridine rings can be reduced to form amines.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
1,5-Bis(aziridin-1-yl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(aziridin-1-yl)pentane-1,5-diol involves the reactivity of the aziridine rings. These rings can open under various conditions, leading to the formation of reactive intermediates that can interact with other molecules. The hydroxyl groups also play a role in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(pyrazol-1-yl)pentane: Similar structure but with pyrazole rings instead of aziridine rings.
1,5-Bis(aziridin-1-yl)pentane: Lacks the hydroxyl groups present in 1,5-Bis(aziridin-1-yl)pentane-1,5-diol.
Uniqueness
This compound is unique due to the presence of both aziridine rings and hydroxyl groups, which impart distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications .
Propiedades
| 90728-98-6 | |
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
1,5-bis(aziridin-1-yl)pentane-1,5-diol |
InChI |
InChI=1S/C9H18N2O2/c12-8(10-4-5-10)2-1-3-9(13)11-6-7-11/h8-9,12-13H,1-7H2 |
Clave InChI |
SGXKTAREXBWTEN-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C(CCCC(N2CC2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





